Cas no 2172071-28-0 (tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate)

tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate
- EN300-1641868
- 2172071-28-0
-
- インチ: 1S/C15H27NO5/c1-12(2,3)21-11(18)16-7-14(8-16,9-17)15(19)6-13(4,5)20-10-15/h17,19H,6-10H2,1-5H3
- InChIKey: GIUDOOUMYPANSQ-UHFFFAOYSA-N
- ほほえんだ: O1CC(CC1(C)C)(C1(CO)CN(C(=O)OC(C)(C)C)C1)O
計算された属性
- せいみつぶんしりょう: 301.18892296g/mol
- どういたいしつりょう: 301.18892296g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 422
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 79.2Ų
tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1641868-10.0g |
tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172071-28-0 | 10g |
$8749.0 | 2023-06-04 | ||
Enamine | EN300-1641868-0.5g |
tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172071-28-0 | 0.5g |
$1954.0 | 2023-06-04 | ||
Enamine | EN300-1641868-5000mg |
tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172071-28-0 | 5000mg |
$5900.0 | 2023-09-22 | ||
Enamine | EN300-1641868-0.1g |
tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172071-28-0 | 0.1g |
$1791.0 | 2023-06-04 | ||
Enamine | EN300-1641868-0.25g |
tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172071-28-0 | 0.25g |
$1872.0 | 2023-06-04 | ||
Enamine | EN300-1641868-500mg |
tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172071-28-0 | 500mg |
$1954.0 | 2023-09-22 | ||
Enamine | EN300-1641868-250mg |
tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172071-28-0 | 250mg |
$1872.0 | 2023-09-22 | ||
Enamine | EN300-1641868-2.5g |
tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172071-28-0 | 2.5g |
$3988.0 | 2023-06-04 | ||
Enamine | EN300-1641868-5.0g |
tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172071-28-0 | 5g |
$5900.0 | 2023-06-04 | ||
Enamine | EN300-1641868-1.0g |
tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172071-28-0 | 1g |
$2035.0 | 2023-06-04 |
tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate 関連文献
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylateに関する追加情報
Introduction to tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate (CAS No. 2172071-28-0)
Tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate (CAS No. 2172071-28-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique azetidine and oxolane moieties, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The molecular structure of tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate is composed of a tert-butyl group attached to an azetidine ring, which is further substituted with a hydroxymethyl group and a 3-hydroxy-5,5-dimethyloxolan-3-yl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it an interesting subject for detailed study.
Recent research has highlighted the potential of tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate in the development of novel therapeutic agents. Studies have shown that this compound possesses potent anti-inflammatory and anti-cancer properties, which are attributed to its ability to modulate key signaling pathways involved in disease progression. For instance, it has been demonstrated to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer.
In addition to its biological activities, the chemical stability and solubility of tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate are also important considerations for its practical application. The tert-butyl group provides enhanced stability by protecting the azetidine ring from degradation, while the hydroxymethyl and hydroxy groups contribute to its solubility in both aqueous and organic solvents. These properties make it suitable for use in various formulations, including oral and injectable drug delivery systems.
The synthesis of tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate has been optimized through several methodologies reported in the literature. One common approach involves the reaction of tert-butyl azetidine carboxylate with a suitable oxolane derivative under controlled conditions. This multi-step process ensures high yields and purity, making it feasible for large-scale production.
Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate in treating various diseases. Preliminary results have been promising, with the compound showing good tolerability and pharmacokinetic profiles in preclinical studies. These findings suggest that it has the potential to become a valuable addition to the arsenal of therapeutic agents available for treating inflammatory and cancer-related conditions.
The future prospects for tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate are promising. Ongoing research aims to further elucidate its mechanism of action and explore its potential in combination therapies. Additionally, efforts are being made to develop more efficient synthetic routes to reduce production costs and improve scalability.
In conclusion, tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate (CAS No. 2172071-28-0) represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure and biological activities make it a promising candidate for the development of novel therapeutic agents. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in the treatment of various diseases.
2172071-28-0 (tert-butyl 3-(3-hydroxy-5,5-dimethyloxolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate) 関連製品
- 2680731-25-1(2-(2,2,2-trifluoroacetamido)methylpyridine-3-carboxylic acid)
- 2172547-53-2(benzyl 4-({1H-imidazo4,5-bpyridin-2-yl}amino)piperidine-1-carboxylate)
- 2648936-78-9((2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}pyrrolidine-2-carboxylic acid)
- 2648955-95-5(2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride)
- 351362-72-6(tert-butyl (3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate)
- 2639427-07-7(Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate)
- 1286724-71-7(ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate)
- 161807-18-7(methyl 2-(6-chloro-2-pyridyl)acetate)
- 1428378-69-1(3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide)
- 1504671-30-0(1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine)




